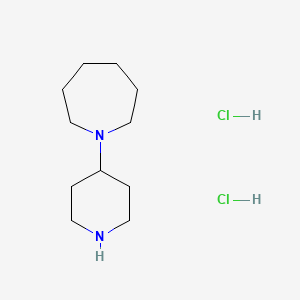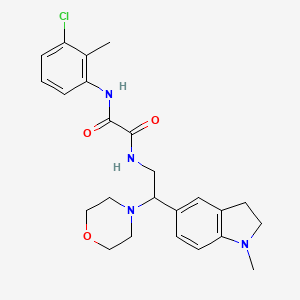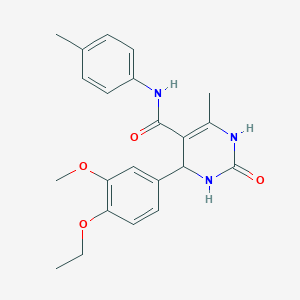![molecular formula C23H18N2O4S B2764096 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(3,5-dimethoxyphenyl)-2-oxoethanethioamide CAS No. 397288-23-2](/img/structure/B2764096.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(3,5-dimethoxyphenyl)-2-oxoethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(3,5-dimethoxyphenyl)-2-oxoethanethioamide, also known as BOET, is a chemical compound that has attracted significant attention due to its potential applications in scientific research. BOET is a thioamide derivative of 2-phenylindole, and it has been shown to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that derivatives of benzo[d]oxazol-2-yl compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds, through their structural modifications, have been evaluated for their ability to inhibit cancer cell growth, showing promising results in comparison to established reference drugs like etoposide. The specific structural features of these compounds play a significant role in their anticancer efficacy, highlighting the importance of the benzo[d]oxazol-2-yl moiety in their activity (Ravinaik et al., 2021).
Antioxidant Properties
Further research into N-(benzo[d]oxazol-2-yl) derivatives has identified their potential antioxidant activities. These activities are crucial for developing therapeutic agents that can mitigate oxidative stress, which is implicated in various pathological conditions including cancer and diabetes. The studies suggest that specific substitutions on the benzo[d]oxazol-2-yl ring, such as different halides, can significantly enhance the compound's antioxidant capabilities, offering a path to new antioxidant agents (Gudipati, Anreddy, & Manda, 2011).
Photo-Physical Characteristics
Investigations into the photo-physical characteristics of benzoxazole and its derivatives, including excited state intra-molecular proton transfer (ESIPT) phenomena, have revealed their potential for applications in fluorescent materials and sensors. These compounds exhibit unique absorption-emission properties influenced by solvent polarity, indicating their utility in developing advanced materials for optical and sensor applications. The thermal stability of these compounds further enhances their applicability in various scientific and technological fields (Padalkar et al., 2011).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of compounds containing the benzo[d]oxazol-2-yl group has led to the development of novel synthetic methodologies and a deeper understanding of their chemical behavior. These studies encompass various synthetic routes, including electrooxidative cyclization and reactions with hydroxyamino compounds, contributing to the broader field of organic synthesis and chemical science. Such research not only advances the synthesis of complex organic molecules but also provides insights into the mechanisms underlying their formation and reactivity (Okimoto et al., 2012).
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethoxyphenyl)-2-oxoethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-27-17-11-15(12-18(13-17)28-2)21(26)23(30)24-16-7-5-6-14(10-16)22-25-19-8-3-4-9-20(19)29-22/h3-13H,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJUDGKLUDDOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(3,5-dimethoxyphenyl)-2-oxoethanethioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2764013.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2764015.png)
![3-[3-({2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2764017.png)



![N-isopropyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2764025.png)
![[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride](/img/structure/B2764027.png)





